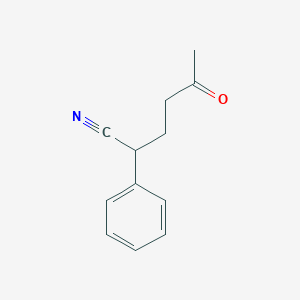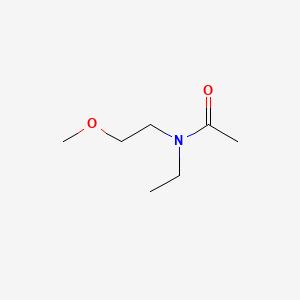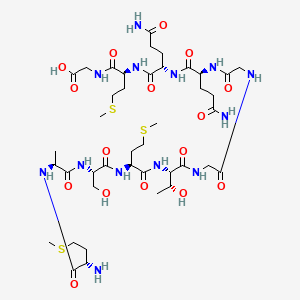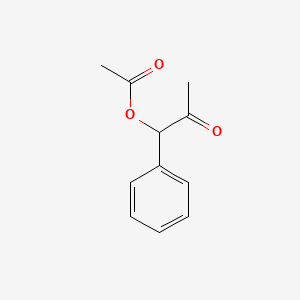
2-Oxo-1-phenylpropyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-1-phenylpropyl acetate is an organic compound with the molecular formula C11H10O3 It is an ester derived from the reaction between 2-oxo-1-phenylpropanol and acetic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Oxo-1-phenylpropyl acetate can be synthesized through several methods. One common approach involves the esterification of 2-oxo-1-phenylpropanol with acetic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants.
Another method involves the hydration of 1-phenylprop-2-yn-1-yl acetate using a gold(I) catalyst, followed by biotransformation to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of biocatalysts and enzyme-mediated reactions is also explored to achieve high enantioselectivity and regioselectivity in the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-1-phenylpropyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, it can hydrolyze to form 2-oxo-1-phenylpropanol and acetic acid.
Reduction: It can be reduced to 2-phenylpropan-1-ol using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, diisobutylaluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 2-Oxo-1-phenylpropanol, acetic acid.
Reduction: 2-Phenylpropan-1-ol.
Substitution: Various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Oxo-1-phenylpropyl acetate has several applications in scientific research:
Biology: It serves as a substrate in enzyme-catalyzed reactions to study enzyme specificity and activity.
Medicine: It is explored for its potential use in drug development due to its unique chemical properties.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 2-oxo-1-phenylpropyl acetate involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, in enzyme-catalyzed reactions, it acts as a substrate, undergoing transformation to yield specific products. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxo-4-phenylbutenoate: Similar in structure but with an additional carbon in the chain.
Phenoxy acetamide: Shares the phenyl group but differs in the functional groups attached.
Uniqueness
2-Oxo-1-phenylpropyl acetate is unique due to its specific ester linkage and the presence of both a ketone and an acetate group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications .
Propiedades
Número CAS |
19275-80-0 |
|---|---|
Fórmula molecular |
C11H12O3 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
(2-oxo-1-phenylpropyl) acetate |
InChI |
InChI=1S/C11H12O3/c1-8(12)11(14-9(2)13)10-6-4-3-5-7-10/h3-7,11H,1-2H3 |
Clave InChI |
VYHMUKHYGLLMEN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC=CC=C1)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Chlorophenyl)amino]cyclopentanecarboxylic acid](/img/structure/B14010541.png)
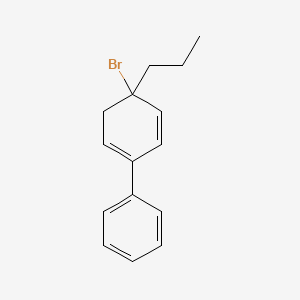

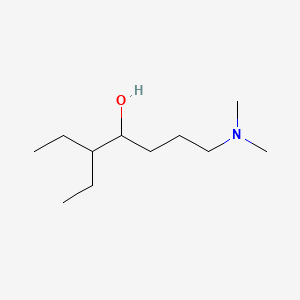
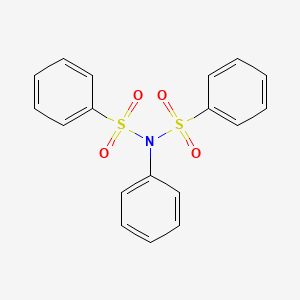
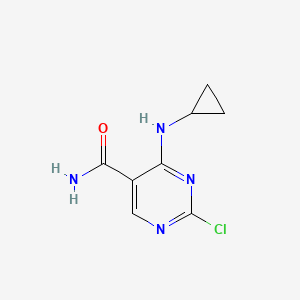
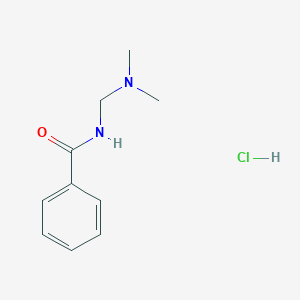
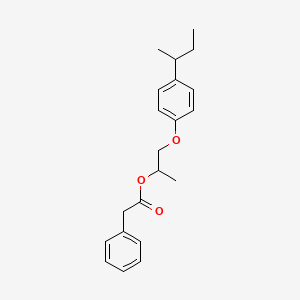
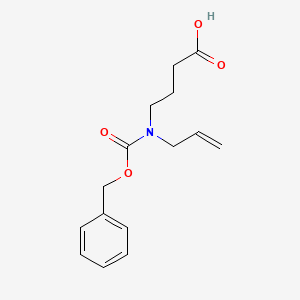
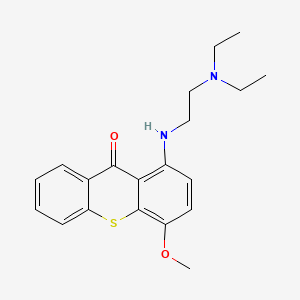
![O1-[(2-chloro-4-pyridyl)carbonyl]-4-methylbenzene-1-carbohydroximamide](/img/structure/B14010615.png)
